N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Description
N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a synthetic small molecule characterized by a benzothiazole core substituted with a nitro group at the 6-position, a sulfanyl (-S-) linker, and an acetamide group bearing a cyclohexyl substituent.
Properties
Molecular Formula |
C15H17N3O3S2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H17N3O3S2/c19-14(16-10-4-2-1-3-5-10)9-22-15-17-12-7-6-11(18(20)21)8-13(12)23-15/h6-8,10H,1-5,9H2,(H,16,19) |
InChI Key |
OHWVMTQFUKYKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Benzothiazole Disulfide Intermediate
A widely cited approach involves the initial preparation of a benzothiazole disulfide derivative, followed by functionalization with cyclohexylamine and subsequent acetylation.
Step 1: Formation of Benzothiazole Disulfide
Benzothiazole disulfide (DM) is synthesized by oxidizing 2-mercaptobenzothiazole (MBT) using sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂) under alkaline conditions. The reaction proceeds at 20–40°C with a catalyst (e.g., sodium hydroxide or tetramethylammonium hydroxide), achieving yields exceeding 95% .
Reaction Conditions:
Step 2: Cyclohexylamine Coupling and Acetylation
The disulfide intermediate reacts with excess cyclohexylamine (1.5–3.0 molar equivalents ) at 35–85°C to form N-cyclohexyl-2-benzothiazolesulfenamide. Subsequent acetylation with acetyl chloride in dichloromethane introduces the acetamide group, yielding the final product.
Optimization Data:
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclohexylamine Ratio | 2.5:1 | 91.2 | 99.5 |
| Acetylation Temperature | 0–25°C | 85 | 98.7 |
| Catalyst Reuse Cycles | 3 | 89 | 97.5 |
One-Pot Oxidative Coupling Method
A streamlined one-pot method eliminates intermediate isolation, reducing waste generation.
Reaction Mechanism
2-Mercaptobenzothiazole reacts directly with cyclohexylamine and an oxidant (NaOCl or H₂O₂) in aqueous medium. The nitro group is introduced via post-synthetic nitration using nitric acid-sulfuric acid mixtures.
Advantages:
-
Reduced Steps: Combines sulfenamide formation and oxidation.
-
Eco-Friendliness: 70% reduction in wastewater compared to multi-step protocols.
Limitations:
Palladium-Catalyzed Cross-Coupling for Acetamide Functionalization
For high-purity applications, Pd(0)-catalyzed Suzuki coupling enables precise introduction of the acetamide group.
Protocol Overview
-
Intermediate Preparation: 6-Nitro-1,3-benzothiazol-2-amine is brominated at the 2-position.
-
Cross-Coupling: Reaction with 2-mercaptoacetic acid cyclohexylamide in the presence of Pd(PPh₃)₄ and K₂CO₃ yields the target compound.
Performance Metrics:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Two-Step Disulfide Route | 91.2 | 99.5 | High | Moderate |
| One-Pot Oxidative | 89 | 98.7 | Moderate | Low |
| Pd-Catalyzed Coupling | 80 | 99.0 | Low | High (Pd waste) |
Critical Challenges and Innovations
Nitration Selectivity
Introducing the nitro group at the 6-position requires stringent control to avoid para-substitution byproducts. Mixed acid systems (HNO₃/H₂SO₄) at 0–5°C achieve >90% regioselectivity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Imines and other condensation products: Formed through condensation reactions with carbonyl compounds.
Scientific Research Applications
N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular functions and ultimately causing cell death in microbial and cancer cells.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, bioactivity, and computational binding data.
Substituent Variations on the Benzothiazole Ring
Electron-Withdrawing Groups (Nitro vs. Trifluoromethyl)
- N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) : This compound (pIC₅₀ = 7.8) demonstrated high inhibitory activity against CK-1δ, with a GlideXP score of −3.78 kcal/mol. The 6-trifluoromethyl group provides moderate electron-withdrawing effects and lipophilicity, while the trimethoxyphenyl acetamide contributes to π-π stacking .
Alkoxy Substitutions (Ethoxy vs. Methoxy)
- The 4-chlorophenyl acetamide may enhance halogen bonding .
- N-(2-Ethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide : A close analog of the target compound, differing in the acetamide substituent (ethoxyphenyl vs. cyclohexyl). This substitution may alter solubility and steric interactions .
Variations in the Acetamide Group
Cyclohexyl vs. Aromatic Substituents
- Target Compound : The cyclohexyl group is a bulky aliphatic substituent, likely increasing lipophilicity (logP) and influencing torsional flexibility. This may reduce π-π stacking but enhance van der Waals interactions in hydrophobic pockets.
- N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide : Combines a cyclohexyl-triazole moiety with a bromophenyl group, demonstrating balanced hydrophobicity and halogen-mediated binding .
- BTA () : The 3,4,5-trimethoxyphenyl acetamide enables strong hydrogen bonding and aromatic interactions, contributing to its high CK-1δ inhibition .
Heterocyclic Linkers (Thiadiazole vs. Triazole)
- 2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylphenyl)acetamide: Replaces benzothiazole with a thiadiazole ring, altering electronic properties and hydrogen-bonding capacity. The phenylphenyl group may enhance stacking interactions .
- 2-[(4-Amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide: Features a triazole linker with an amino group, which could participate in hydrogen bonding .
Bioactivity and Binding Data
Structural and Computational Insights
- SHELX Refinement : Structural analogs (e.g., ) were refined using SHELXL, achieving high precision (R factor = 0.038), indicating reliable conformational data .
- GlideXP Scores : BTA’s GlideXP score (−3.78 kcal/mol) suggests moderate binding affinity, but derivatives with optimized substituents (e.g., cyclohexyl for hydrophobicity) may improve activity .
Biological Activity
N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a benzothiazole derivative that has garnered attention due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C17H15N3O3S2
- Molecular Weight : 373.5 g/mol
- IUPAC Name : this compound
The presence of a nitro group and a benzothiazole ring contributes significantly to its biological activity. These functional groups are known to interact with various biological targets, influencing enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 μg/mL | |
| Staphylococcus aureus | 16 μg/mL | |
| Candida albicans | 64 μg/mL | |
| Aspergillus niger | 32 μg/mL |
These findings suggest that the compound may serve as a potential therapeutic agent in treating infections caused by resistant strains.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have evaluated its effects on various cancer cell lines, indicating a capacity to inhibit cell proliferation.
Table 2: Anticancer Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10 μM | |
| MCF7 (breast cancer) | 15 μM | |
| A549 (lung cancer) | 12 μM |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The nitro group enhances the compound's ability to inhibit key enzymes involved in microbial and cancer cell metabolism.
- Receptor Binding : The benzothiazole moiety allows for effective binding to cellular receptors, triggering biochemical pathways that lead to cell death or growth inhibition.
Comparative Analysis with Similar Compounds
This compound can be compared with other benzothiazole derivatives to highlight its unique properties.
Table 3: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3,5-dimethylphenyl)-2-[6-nitrobenzothiazole]acetamide | Benzothiazole ring; nitro group | Antimicrobial properties |
| 6-Nitrobenzothiazole | Nitro group on benzothiazole | Antibacterial activity |
| Benzothiazole derivatives (general) | Varies; often includes sulfur and nitrogen | Broad-spectrum antimicrobial |
This compound stands out due to its specific combination of structural elements that may enhance its efficacy compared to other similar compounds.
Q & A
Q. What synthetic methodologies are recommended for preparing N-cyclohexyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide with high purity?
- Methodological Answer : The synthesis involves nucleophilic substitution between 2-chloro-6-nitrobenzothiazole and N-cyclohexyl-2-mercaptoacetamide. Key steps include:
- Reaction Conditions : Reflux in tetrahydrofuran (THF) with a base (e.g., K₂CO₃) to deprotonate the thiol group and facilitate substitution .
- Solvent Optimization : Dichloromethane (DCM) or ethanol may be used, but THF provides better solubility for intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
- Yield Monitoring : Thin-layer chromatography (TLC) at each step ensures reaction completion .
Q. Table 1. Comparative Synthesis Conditions
| Precursor | Solvent | Base | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chloro-6-nitrobenzothiazole | THF | K₂CO₃ | 80 | 72–78 | |
| 2-Mercaptoacetamide derivative | Ethanol | Et₃N | 70 | 65–70 |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
¹H NMR (DMSO-d₆) identifies protons on the cyclohexyl (δ 1.2–1.8 ppm) and benzothiazole (δ 8.2–8.5 ppm) groups. ¹³C NMR confirms carbonyl (δ 170 ppm) and nitro (δ 148 ppm) functionalities . - High-Resolution Mass Spectrometry (HRMS) :
Exact mass calculation (e.g., C₁₅H₁₆N₃O₃S₂) validates molecular ion peaks . - X-ray Crystallography :
Single-crystal analysis with SHELXL refines bond lengths and angles (e.g., C–S bond: 1.78 Å) and identifies intermolecular interactions (e.g., hydrogen bonding) .
Q. How does the nitro group at the 6-position influence the compound’s electronic properties?
- Methodological Answer :
- Electron-Withdrawing Effect : The nitro group reduces electron density on the benzothiazole ring, enhancing electrophilic substitution reactivity.
- Spectroscopic Evidence : IR spectroscopy shows NO₂ asymmetric stretching at 1520 cm⁻¹ and symmetric stretching at 1345 cm⁻¹ .
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) reveal localized negative charges on nitro oxygen atoms, affecting binding to biological targets .
Q. What solvents and storage conditions ensure stability of this compound?
- Methodological Answer :
- Solubility : Moderately soluble in DCM, DMSO, and THF; insoluble in water .
- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group .
Q. How can researchers validate the absence of common synthetic byproducts?
- Methodological Answer :
- HPLC Analysis : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (e.g., unreacted 2-chloro-6-nitrobenzothiazole) .
- Melting Point Consistency : Compare observed melting points (e.g., 235–237°C) with literature values .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines (e.g., HEK293-ABCG2) to control for transporter expression variability .
- Purity Verification : HPLC-MS ensures ≥95% purity to exclude confounding effects from degradation products .
- Dose-Response Curves : IC₅₀ values should be replicated across multiple assays (e.g., cholinesterase inhibition vs. ABCG2 transport) .
Q. How can computational modeling predict interactions with ABCG2 or cholinesterases?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses, highlighting interactions between the nitro group and ATP-binding cassette (ABCG2) residues (e.g., Phe439) .
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability of ligand-protein complexes in physiological conditions .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Methodological Answer :
- Twinned Crystals : Use SHELXD for initial phasing and SHELXL for refinement with TWIN/BASF commands to model twinning .
- Disordered Solvent Molecules : Apply SQUEEZE in PLATON to exclude diffuse electron density .
Q. How does the sulfanyl-acetamide linker impact pharmacokinetic properties?
- Methodological Answer :
- LogP Calculations : The linker increases hydrophobicity (predicted LogP = 2.8 via ChemDraw), enhancing membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to estimate half-life .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent Screening : Replace the cyclohexyl group with morpholine (improves solubility) or fluorophenyl (enhances target affinity) .
- Bioisosteric Replacement : Substitute the nitro group with cyano (-CN) to maintain electron-withdrawing effects while reducing toxicity .
Q. Table 2. SAR of Key Derivatives
| Derivative Modification | Biological Activity (IC₅₀) | Key Observation | Reference |
|---|---|---|---|
| Morpholine substitution | ABCG2 IC₅₀: 0.8 µM | Improved solubility | |
| 5-Nitro isomer | ChE IC₅₀: 1.2 µM | Reduced potency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
